(1S)-2-bromocyclohex-2-en-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-2-bromocyclohex-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-5-3-1-2-4-6(5)8/h3,6,8H,1-2,4H2/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDKKDWANPIULS-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C(C1)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC=C([C@H](C1)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122797-27-7 | |
| Record name | (1S)-2-bromocyclohex-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereoselective Synthetic Methodologies for 1s 2 Bromocyclohex 2 En 1 Ol
Enantioselective Approaches
Enantioselective methods aim to produce a single enantiomer of a chiral compound. For (1S)-2-bromocyclohex-2-en-1-ol, both biocatalytic and asymmetric catalytic reductions have proven effective.
Biocatalytic Strategies for Chiral Resolution and Asymmetric Transformations
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high stereoselectivity. These methods are often favored for their mild reaction conditions and environmental compatibility.
Enzymatic Hydrolysis for Enantiomeric Enrichment
Enzymatic kinetic resolution through the hydrolysis of a racemic ester derivative is a common strategy for obtaining enantiomerically pure alcohols. In this process, an enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted.
For instance, the chemoenzymatic synthesis of enantiomerically enriched (R)-1-(2-bromocycloalkenyl)-3-buten-1-ol derivatives has been achieved through enantioselective hydrolysis using the yeast Candida parapsilosis ATCC 7330. scirp.orgresearchgate.net This method has demonstrated good enantioselectivities, with enantiomeric ratios (E) ranging from 31 to over 500. scirp.orgresearchgate.net Although commercial lipases such as Lipase (B570770) PS, Amano lipase AK, and CAL-B showed low conversion for the hydrolysis of (RS)-1-(2-bromocyclohex-1-en-1-yl) but-3-en-1-yl acetate (B1210297), the use of fermenting cells of C. parapsilosis proved successful. scirp.org
| Substrate | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee) (%) | Enantiomeric Ratio (E) |
| (RS)-1-(2-bromocyclohex-1-en-1-yl)but-3-en-1-yl acetate | Candida parapsilosis ATCC 7330 | 33 | 89 | 31 |
| (RS)-1-(2-bromocyclohept-1-en-1-yl)but-3-en-1-yl acetate | Candida parapsilosis ATCC 7330 | 29 | >99 | >200 |
| (RS)-1-(2-bromocyclohex-1-en-1-yl) but-3-yn-1-yl acetate | Candida parapsilosis ATCC 7330 | 49 | >99 | >500 |
Table 1. Enantioselective hydrolysis of various (RS)-1-(2-bromocycloalkenyl) acetates using Candida parapsilosis ATCC 7330. researchgate.net
Stereoselective Reduction of 2-Bromocyclohex-2-en-1-one (B1278525) Precursors
The direct asymmetric reduction of the prochiral ketone, 2-bromocyclohex-2-en-1-one, offers a more direct route to enantiomerically pure this compound. Carbonyl reductase (CRED) enzymes are particularly well-suited for this transformation. almacgroup.com
A screening of a panel of CRED enzymes can identify catalysts with high stereoselectivity for the reduction of 2-bromocyclohex-2-en-1-one. almacgroup.com For example, a bioreduction process using the CRED enzyme A601 has been successfully scaled up to produce (S)-2-bromo-2-cyclohexen-1-ol in 88% yield and 99.8% enantiomeric excess (ee). almacgroup.com This process utilized an in situ product removal (ISPR) technique to overcome equilibrium limitations. almacgroup.com
Whole-cell biotransformations using organisms like Saccharomyces cerevisiae have also been employed for the stereoselective reduction of related 2-substituted cyclohexanones. nih.gov
Optimization of Biocatalyst Performance and Reaction Parameters
To maximize the efficiency and selectivity of biocatalytic reactions, several parameters can be optimized. These include the choice of biocatalyst, solvent, temperature, substrate concentration, and reaction time. scirp.orgmdpi.com
In the enantioselective hydrolysis of (RS)-1-(2-bromocyclohex-1-en-1-yl) but-3-en-1-yl acetate using C. parapsilosis, hexane (B92381) was found to be a suitable cosolvent, leading to a conversion of 40% and an ee of 90%. scirp.org The optimal reaction time was determined to be 48 hours, which improved both conversion and enantiomeric excess. scirp.org Temperature is another critical factor, with the optimal temperature for C. parapsilosis growth and activity being 25°C. researchgate.net Substrate concentration also plays a role, with 1.5 mM being identified as the optimum for this particular reaction. scirp.org
| Parameter | Condition | Conversion (%) | Enantiomeric Excess (ee) (%) |
| Reaction Time (h) | 12 | 25 | 88.3 |
| 24 | 32 | 89.1 | |
| 48 | 40 | 89.6 | |
| 60 | 44 | 82.2 | |
| Temperature (°C) | 25 | 40 | 89.4 |
| 30 | 66 | 61.1 | |
| 35 | 68 | 56.8 |
Table 2. Optimization of reaction time and temperature for the enantioselective hydrolysis of (RS)-1-(2-bromocyclohex-1-en-1-yl) but-3-en-1-yl acetate using Candida parapsilosis ATCC 7330. researchgate.net
Chiral Catalyst-Mediated Asymmetric Reductions
Asymmetric reduction using chiral metal catalysts provides a powerful alternative to biocatalysis. These methods often involve the use of a metal center, such as iridium or rhodium, coordinated to a chiral ligand.
Ligand Design and Chiral Inducing Agents
The design of the chiral ligand is paramount in achieving high enantioselectivity in metal-catalyzed asymmetric reductions. dicp.ac.cnnobelprize.org A wide variety of chiral ligands have been developed, including phosphine-phosphoramidites, P,N-ligands, and N,N'-dioxides. dicp.ac.cnub.eduacs.org
For the asymmetric hydrogenation of cyclic enones, iridium catalysts bearing chiral P,N-ligands like MaxPHOX have shown high catalytic performance. ub.edu These catalysts can effectively reduce a range of di-, tri-, and tetrasubstituted olefins with enantiomeric excesses up to 99%. ub.edu Similarly, chiral N,N'-dioxide–scandium(III) complexes have been used to catalyze the asymmetric reduction of enones with potassium borohydride, achieving good to excellent enantioselectivities. acs.org
The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is another well-established method for the enantioselective reduction of ketones. researchgate.netorganic-chemistry.org Modified CBS reagents have been used to produce (S)-2-bromo-2-cyclohexen-1-ol in 95% yield and 99% ee. almacgroup.com
The choice of ligand can also influence the chemoselectivity of the reduction, determining whether the C=C or C=O double bond is reduced. For example, in the copper-catalyzed hydrogenation of enones, the use of the BDPP ligand favors 1,2-reduction, while the bulky DTBM-SEGPHOS ligand promotes 1,4-reduction. researchgate.net
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) (%) |
| Ir-MaxPHOX | Non-functionalized olefins | up to 91 |
| Chiral N,N'-dioxide–Sc(III) | Enones | up to >99 |
| Modified CBS reagent | 2-Bromocyclohex-2-en-1-one | 99 |
| Cu(I)-BDPP | Heteroaromatic ketones | High |
| Cu(I)-DTBM-SEGPHOS | Cyclic enones (1,4-reduction) | High |
Table 3. Examples of Chiral Catalyst Systems for Asymmetric Reductions. almacgroup.comub.eduacs.orgresearchgate.net
Application of CBS Reduction and Modified Chiral Reagents
The Corey-Bakshi-Shibata (CBS) reduction is a prominent and reliable method for the enantioselective synthesis of this compound. wikipedia.org This technique utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce the prochiral ketone, 2-bromocyclohex-2-en-1-one. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of a complex between the oxazaborolidine catalyst and borane (B79455), which then coordinates with the ketone. The chiral environment of the catalyst directs the hydride transfer from borane to one specific face of the carbonyl group, leading to the desired (S)-enantiomer of the alcohol with high selectivity. organic-chemistry.org
Researchers have successfully applied and modified this method to optimize yield and enantiomeric excess (ee). For instance, Blechert and co-workers utilized a modified CBS reagent to produce (S)-2-bromo-2-cyclohexen-1-ol in 95% yield and an excellent 99% ee. almacgroup.com Similarly, Nicolaou's group also employed the CBS reduction to generate the same chiral alcohol with a 90% yield and an ee of ≥95%. almacgroup.com These methods, while highly effective, typically require subsequent chromatographic purification to isolate the final product. almacgroup.com
Table 1: Comparison of CBS Reduction Methods for (S)-2-bromo-2-cyclohexen-1-ol Synthesis
| Research Group | Reagent | Yield | Enantiomeric Excess (ee) |
| Blechert et al. | Modified CBS Reagent | 95% | 99% |
| Nicolaou et al. | CBS Reagent | 90% | ≥95% |
Chemoenzymatic Combinatorial Syntheses
Chemoenzymatic routes combine the strengths of both chemical and biological catalysts to synthesize this compound. These methods often employ enzymes for the key stereoselective step, offering high selectivity under mild reaction conditions. Carbonyl reductase (CRED) enzymes, in particular, have proven to be the method of choice for the asymmetric reduction of prochiral ketones. almacgroup.com
A notable application involves the bioreduction of 2-bromocyclohex-2-en-1-one using a CRED enzyme. almacgroup.com To circumvent the issue of unfavorable reaction equilibrium, an in situ product removal (ISPR) technique can be employed. This approach led to the isolation of (S)-2-bromo-2-cyclohexen-1-ol in 88% yield and an outstanding 99.8% ee, without the need for further purification steps. almacgroup.com
Another chemoenzymatic strategy involves the kinetic resolution of a racemic mixture. For example, the yeast Candida parapsilosis ATCC 7330 has been used for the enantioselective hydrolysis of racemic acetates of related bromo-allylic alcohols. scirp.orgresearchgate.net While this specific example focuses on a derivative, the principle demonstrates the utility of lipases and other hydrolases in separating enantiomers, a common strategy in chemoenzymatic synthesis. scirp.org
Table 2: Chemoenzymatic Synthesis Results
| Enzymatic Method | Substrate | Enzyme/Organism | Yield | Enantiomeric Excess (ee) |
| Bioreduction with ISPR | 2-Bromocyclohex-2-en-1-one | Carbonyl Reductase (CRED) | 88% | 99.8% |
| Enantioselective Hydrolysis | (RS)-1-(2-bromocyclohex-1-en-1-yl) but-3-yn-1-yl acetate | Candida parapsilosis | 49% (for R-alcohol) | >99% |
Diastereoselective Synthesis Pathways
Control of Relative Stereochemistry in Multi-Chiral Center Syntheses
The chiral center in this compound serves as a crucial stereodirecting element in syntheses that construct additional chiral centers. The existing (1S) configuration influences the facial selectivity of subsequent reactions, thereby controlling the relative stereochemistry of the resulting products. This principle is fundamental in the synthesis of complex molecules and natural products. acs.org
For example, (S)-2-bromocyclohex-2-en-1-ol is a key starting material in a multi-step synthesis of an enantioenriched pentacyclic compound. acs.org One of the key steps in this sequence is an intramolecular Diels-Alder cycloaddition. The stereochemistry of the hydroxyl group on the cyclohexene (B86901) ring dictates the approach of the dienophile, leading to the formation of the bicyclic system with a specific and predictable relative stereochemistry. acs.org The development of stereoselective heterocycle syntheses often relies on such control, where the initial chiral scaffold guides the formation of complex, multi-chiral structures. scholaris.ca
Mechanistic Considerations in Diastereocontrol
The mechanism of diastereocontrol hinges on the energetic preference for a specific transition state. In reactions involving this compound, the existing stereocenter creates a chiral environment that differentiates the two faces of the molecule (the π-system of the double bond). Reagents will preferentially attack from the less sterically hindered face.
The conformation of the cyclohexene ring and the pseudo-axial or pseudo-equatorial orientation of the hydroxyl group are key factors. For instance, in an electrophilic addition or a cycloaddition reaction, the bulky substituent (the rest of the reacting molecule) will approach from the face opposite to the hydroxyl group or its derivative, minimizing steric clash. This anti-selective nucleophilic trapping is a common mechanism for achieving high diastereoselectivity. acs.org The precise control over the formation of 1,2-cis or 1,2-trans relationships between substituents is a persistent challenge in synthetic chemistry, and using a pre-existing stereocenter is a powerful strategy to address it. frontiersin.org
Syntheses from Achiral and Racemic Precursors
Derivatization from 2-Bromocyclohex-2-en-1-one
The most direct route to this compound starts from the achiral α,β-unsaturated ketone, 2-bromocyclohex-2-en-1-one. almacgroup.comsigmaaldrich.com This prochiral starting material can be enantioselectively reduced to the desired chiral alcohol using several methods. almacgroup.com
As previously discussed under section 2.1.2.2, the CBS reduction is a highly effective chemical method for this transformation. wikipedia.orgalmacgroup.com By employing a chiral oxazaborolidine catalyst, one can achieve high yields (90-95%) and enantiomeric excesses (99%). almacgroup.comresearchgate.net
Alternatively, biocatalytic reduction offers a green and highly selective approach. Carbonyl reductase (CRED) enzymes, sourced from organisms or available as isolated enzymes, can reduce the ketone to the (S)-alcohol with near-perfect enantioselectivity (99.8% ee) and high chemical yield (88%). almacgroup.com This enzymatic approach often provides a product of such high purity that it can be used directly in subsequent steps without chromatographic purification, a significant advantage for large-scale synthesis. almacgroup.com
Generation from Related Brominated Cyclohexene Systems
The synthesis of the chiral allylic alcohol, this compound, can be approached from other brominated cyclic precursors. A common strategy involves the formation of racemic 2-bromocyclohex-2-en-1-ol from a dibrominated cyclohexene system, which is then subjected to resolution to isolate the desired (1S)-enantiomer.
A key precursor for the racemic alcohol is 2,3-dibromocyclohexene. This allylic dibromide can be converted into racemic 2-bromocyclohex-2-en-1-ol through hydrolysis. This transformation can be achieved by treatment with aqueous silver nitrate (B79036) or by heating in aqueous acetone. researchgate.net The reaction proceeds via a substitution mechanism where one of the bromine atoms is replaced by a hydroxyl group.
The precursor, 2,3-dibromocyclohexene, can itself be synthesized from the thermal electrocyclic ring-opening of 6,6-dibromobicyclo[3.1.0]hexane. researchgate.net This bicyclic compound is generated via the addition of dibromocarbene to cyclopentene. researchgate.net The rearrangement from the bicyclo[3.1.0]hexane system to the monocyclic 2,3-dibromocyclohexene is a facile process. researchgate.net
Another fundamental related brominated system is trans-1,2-dibromocyclohexane, which is readily prepared by the electrophilic addition of bromine to cyclohexene. ontosight.ai While direct conversion to the target chiral alcohol is not straightforward, such vicinal dihalides are common starting materials for elimination reactions to generate unsaturated systems, which could then be functionalized. ontosight.ai
The following table summarizes the conversion of 2,3-dibromocyclohexene to the corresponding racemic bromohydrin, which serves as the direct substrate for subsequent chiral resolution to obtain the (1S)-enantiomer.
| Precursor | Reagents/Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| 2,3-Dibromocyclohexene | Aqueous Silver Nitrate (AgNO₃) | (±)-2-Bromocyclohex-2-en-1-ol | Reaction also yields nitrate ester byproducts. | researchgate.net |
| 2,3-Dibromocyclohexene | Boiling Aqueous Acetone | (±)-2-Bromocyclohex-2-en-1-ol | Provides the bromohydrin directly. | researchgate.net |
Once the racemic mixture of 2-bromocyclohex-2-en-1-ol is obtained, stereoselective methods, such as enzymatic kinetic resolution, are required to isolate the enantiomerically pure this compound.
Chemical Reactivity and Mechanistic Insights of 1s 2 Bromocyclohex 2 En 1 Ol
Nucleophilic Substitution Chemistry
The presence of a leaving group (bromide) at the allylic position makes (1S)-2-bromocyclohex-2-en-1-ol susceptible to nucleophilic substitution reactions. These reactions can proceed through different mechanisms, primarily S_N_2' (bimolecular nucleophilic substitution with allylic rearrangement). organic-chemistry.orguni-muenchen.de
Regioselectivity and Stereospecificity of Allylic Substitutions
Allylic substitutions of this compound can theoretically yield two products, arising from direct substitution (S_N_) or allylic rearrangement (S_N_'). The regioselectivity is influenced by factors such as the nature of the nucleophile, the solvent, and the catalyst employed.
Research has demonstrated that in many cases, the S_N_2' pathway is favored. This involves the nucleophile attacking the carbon atom of the double bond, leading to a shift of the double bond and expulsion of the bromide leaving group. This process often proceeds with high stereospecificity, meaning the stereochemistry of the starting material influences the stereochemistry of the product. For instance, in copper-catalyzed allylic alkylation reactions, the stereochemical outcome is highly dependent on the catalyst system and the nature of the nucleophile. acs.org
| Reaction Type | Key Features | Typical Outcome |
|---|---|---|
| S_N_2' | Nucleophilic attack at the γ-carbon (C3), concerted with C-Br bond cleavage and double bond migration. | Allylic rearrangement, often with high stereoselectivity. |
| S_N_2 | Direct attack at the carbon bearing the bromine (C2). | Generally less favored due to steric hindrance and the electronic nature of the vinyl bromide. libretexts.org |
Role of the Bromine Atom in Reaction Pathways
The bromine atom in this compound serves as an excellent leaving group, a critical factor for nucleophilic substitution reactions to occur. science-revision.co.uk Its electronegativity polarizes the C-Br bond, making the carbon atom susceptible to nucleophilic attack, although direct attack at the vinylic carbon is generally disfavored. wikipedia.org
The primary role of the bromine atom is to facilitate the S_N_2' mechanism. The departure of the bromide ion is concerted with the nucleophilic attack at the double bond, a process that is energetically more favorable than a direct S_N_2 substitution at a vinylic carbon. libretexts.orgchemguide.co.uk The stability of the resulting bromide ion also contributes to the driving force of the reaction. science-revision.co.uk
Electrophilic Transformations of the Unsaturated Moiety
The carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles.
Reactions Involving the Carbon-Carbon Double Bond
Electrophilic addition is a characteristic reaction of alkenes. chemguide.co.uklibretexts.org In the case of this compound, an electrophile can add across the double bond. The regioselectivity of this addition is influenced by the electronic effects of the hydroxyl and bromo substituents. The reaction typically proceeds through a carbocation intermediate, and the stability of this intermediate will dictate the final product. libretexts.org For example, the addition of bromine (Br₂) to a cyclohexene (B86901) derivative typically results in the formation of a dibromo-adduct. chemguide.co.uk
| Reagent | Reaction Type | Expected Product |
|---|---|---|
| Br₂ | Electrophilic Addition | 1,2,3-Tribromocyclohexan-1-ol derivative |
| HBr | Electrophilic Addition | Dibromocyclohexanol derivative |
Oxidation and Reduction Reactions
The functional groups of this compound can undergo both oxidation and reduction.
Selective Oxidation of the Hydroxyl Functionality
The secondary hydroxyl group of this compound can be selectively oxidized to the corresponding ketone, (1S)-2-bromocyclohex-2-en-1-one. nih.gov This transformation can be achieved using a variety of oxidizing agents. The choice of reagent is crucial to avoid unwanted side reactions, such as oxidation of the double bond.
Commonly used reagents for this selective oxidation include pyridinium (B92312) chlorochromate (PCC) and other chromium-based oxidants. core.ac.uk Biocatalytic methods have also been employed for the selective oxidation of similar allylic alcohols. For instance, whole cells of Candida parapsilosis have been shown to selectively oxidize secondary alcohols. researchgate.net
A chemoenzymatic synthesis starting from 2-bromo-2-cyclohexen-1-one involved a carbonyl reductase-catalyzed reduction to yield the enantiopure (S)-2-bromocyclohex-2-en-1-ol. qub.ac.uk This highlights the reversible nature of this oxidation-reduction process and the potential for enzymatic methods to achieve high selectivity.
| Oxidizing Agent | Product | Selectivity |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | (1S)-2-Bromocyclohex-2-en-1-one | High for the hydroxyl group. core.ac.uk |
| Candida parapsilosis (whole cells) | (1S)-2-Bromocyclohex-2-en-1-one | High chemo- and enantioselectivity. researchgate.net |
Controlled Reduction Strategies
The reduction of this compound can be selectively targeted at either the carbon-carbon double bond or the carbon-bromine bond. The choice of reducing agent and reaction conditions dictates the outcome, enabling the synthesis of diverse downstream products. For instance, catalytic hydrogenation can be employed to saturate the cyclohexene ring, while other methods may favor the removal of the bromine atom, preserving the unsaturation. The stereochemistry of the starting material plays a crucial role in the stereochemical outcome of these reductions, often leading to the formation of enantioenriched products.
Transition Metal-Catalyzed Reactions
Transition metal catalysis provides a powerful toolkit for the functionalization of this compound. pharmacyjournal.org The presence of the vinyl bromide moiety makes it an excellent substrate for a variety of cross-coupling reactions, while the allylic alcohol can participate in other catalytic transformations.
Palladium-catalyzed cross-coupling reactions are among the most widely used methods for forming carbon-carbon and carbon-heteroatom bonds. hud.ac.uklibretexts.org In the context of this compound, the vinyl bromide is a key reactive handle for these transformations. Reactions such as the Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings allow for the introduction of a wide array of substituents at the C2 position of the cyclohexene ring. hud.ac.uklibretexts.orgchemie-brunschwig.ch
For example, the Suzuki-Miyaura reaction, which utilizes organoboron reagents, offers a mild and versatile method for creating new carbon-carbon bonds. chemie-brunschwig.ch Similarly, the Stille reaction employs organotin compounds for the same purpose. libretexts.org The Sonogashira reaction is particularly useful for introducing alkyne functionalities, while the Heck reaction facilitates the coupling with alkenes. hud.ac.uk These reactions have been instrumental in the synthesis of complex molecules and natural products. nih.govacs.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Bromoalkenes
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(0) catalyst, Base | Aryl/Vinyl/Alkyl-substituted alkene |
| Stille | Organotin Reagent (e.g., R-SnBu₃) | Pd(0) catalyst | Aryl/Vinyl/Alkyl-substituted alkene |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted alkene |
| Heck | Alkene | Pd(0) or Pd(II) catalyst, Base | Substituted alkene |
Rhodium catalysts are known to mediate a variety of cycloaddition reactions. nih.gov For substrates like this compound, the alkene functionality can participate in [m+n] cycloadditions with other unsaturated partners. For instance, rhodium-catalyzed [2+2+2] cycloadditions can construct highly substituted six-membered rings with excellent control over regioselectivity and stereoselectivity. nih.gov These reactions are atom-economical and can rapidly build molecular complexity from simple starting materials. While specific examples involving this compound are not extensively documented in the provided search results, the general reactivity patterns of similar systems suggest its potential in such transformations. nih.govrsc.org
The mechanisms of palladium-catalyzed cross-coupling reactions are well-established and generally proceed through a common catalytic cycle. chemie-brunschwig.ch This cycle typically involves three key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound, forming a Pd(II) intermediate. libretexts.org
Transmetalation (for Suzuki, Stille, etc.) or Migratory Insertion (for Heck): In reactions like the Suzuki or Stille coupling, the organic group from the organometallic reagent is transferred to the palladium center in a step called transmetalation. libretexts.org In the Heck reaction, the alkene coordinates to the palladium and then inserts into the palladium-carbon bond.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. escholarship.org
Understanding these mechanistic details is crucial for optimizing reaction conditions and predicting the outcomes of new transformations. acs.org
Advanced Spectroscopic and Stereochemical Characterization of 1s 2 Bromocyclohex 2 En 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Configuration Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical elucidation of organic molecules, including (1S)-2-bromocyclohex-2-en-1-ol.
Application of ¹H and ¹³C NMR for Structural Assignment
In the ¹H NMR spectrum, the proton attached to the carbon bearing the hydroxyl group (H-1) would appear as a multiplet, with its chemical shift and multiplicity influenced by the neighboring protons. The vinylic proton (H-3) would resonate in the olefinic region of the spectrum. The remaining methylene protons of the cyclohexene (B86901) ring would exhibit complex splitting patterns in the aliphatic region.
The ¹³C NMR spectrum would show distinct signals for each of the six carbon atoms. The carbon atom attached to the bromine (C-2) and the carbon atom of the double bond (C-3) would appear in the downfield region characteristic of sp² hybridized carbons. The carbon atom bearing the hydroxyl group (C-1) would also have a characteristic chemical shift, while the remaining sp³ hybridized carbons of the ring would be found in the upfield region.
Table 1: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1-H | Multiplet | ~65-75 |
| C2 | - | ~125-135 |
| C3-H | Multiplet | ~120-130 |
| C4-H₂ | Multiplet | ~25-35 |
| C5-H₂ | Multiplet | ~15-25 |
| C6-H₂ | Multiplet | ~30-40 |
Note: These are estimated values and require experimental verification.
Advanced NMR Techniques for Stereochemical Determination
To unambiguously determine the absolute configuration and conformation of this compound, advanced NMR techniques are employed. Two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish proton-proton and proton-carbon correlations, respectively, confirming the initial structural assignments.
For the elucidation of the stereochemistry, Nuclear Overhauser Effect (NOE) based experiments, like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), are crucial. These experiments detect through-space interactions between protons that are in close proximity. By analyzing the NOE correlations, the relative orientation of the substituents on the cyclohexene ring can be determined, which is essential for confirming the '(S)' configuration at the C-1 stereocenter.
Chiral Chromatography for Enantiomeric Purity Analysis
The enantiomeric purity of this compound is a critical parameter, and chiral chromatography is the method of choice for its determination. This technique allows for the separation of enantiomers, enabling the quantification of each in a mixture.
Supercritical Fluid Chromatography (SFC) Methodologies
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster analysis times and higher efficiency compared to traditional liquid chromatography. For the enantiomeric analysis of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for their broad enantioselectivity.
A typical SFC method would involve a mobile phase consisting of supercritical carbon dioxide and a polar organic modifier, such as methanol or ethanol. The separation is achieved through differential interactions of the enantiomers with the chiral stationary phase.
Table 2: Illustrative SFC Method for Chiral Separation
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H or similar polysaccharide-based CSP |
| Mobile Phase | CO₂ / Methanol (gradient or isocratic) |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 100-150 bar |
| Temperature | 35-40 °C |
| Detection | UV (e.g., 210 nm) |
Note: This is a general methodology and requires optimization for this specific compound.
High-Performance Liquid Chromatography (HPLC) for Enantioseparation
High-Performance Liquid Chromatography (HPLC) is another widely used technique for the separation of enantiomers. Similar to SFC, chiral HPLC relies on a chiral stationary phase to resolve the enantiomers of this compound. Normal-phase HPLC, using a mobile phase of hexane (B92381) and an alcohol like isopropanol, is often effective for the separation of polar analytes on polysaccharide-based CSPs.
The choice of the chiral stationary phase and the mobile phase composition are critical for achieving baseline separation of the enantiomers. The retention times of the two enantiomers will differ, allowing for their individual quantification and the determination of the enantiomeric excess (ee) of the sample.
Vibrational Spectroscopy for Functional Group Analysis (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. The C=C stretching vibration of the cyclohexene ring would appear around 1640-1680 cm⁻¹. The C-Br stretching frequency is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information. The C=C double bond, being more polarizable, often gives a strong signal in the Raman spectrum. The symmetric vibrations of the molecule are also often more intense in the Raman spectrum compared to the IR spectrum.
Table 3: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
|---|---|---|---|
| O-H | Stretching | 3200-3600 (broad) | Weak |
| C=C | Stretching | 1640-1680 | Strong |
| C-H (sp²) | Stretching | 3000-3100 | Medium |
| C-H (sp³) | Stretching | 2850-3000 | Medium |
| C-O | Stretching | 1000-1200 | Weak |
| C-Br | Stretching | 500-600 | Medium |
Note: These are general ranges and can vary based on the specific molecular environment.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of a compound's molecular weight and elemental composition. For this compound, with a molecular formula of C6H9BrO, the expected monoisotopic mass is approximately 175.98 g/mol . nih.gov
In a typical mass spectrum of this compound, the molecular ion peak (M+) would be observed as a pair of peaks of nearly equal intensity, a characteristic signature of the presence of a single bromine atom. This is due to the natural isotopic abundance of bromine, which exists as 79Br (50.69%) and 81Br (49.31%). libretexts.org Consequently, peaks would be expected at m/z values corresponding to [C6H979BrO]+ and [C6H981BrO]+.
The fragmentation pattern of this compound under electron ionization (EI) would likely proceed through several key pathways common to allylic alcohols and alkyl halides. The principal fragmentation mechanisms anticipated are alpha-cleavage and dehydration (loss of H2O). libretexts.org
Expected Fragmentation Pathways:
Loss of Water (M-18): Alcohols readily undergo dehydration, which would result in a fragment ion with a mass 18 units less than the molecular ion.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. libretexts.org
Loss of Bromine Radical: Homolytic cleavage of the C-Br bond would lead to the loss of a bromine radical (·Br), resulting in a C6H9O+ fragment.
Retro-Diels-Alder Reaction: As a cyclohexene derivative, a retro-Diels-Alder reaction could be a possible fragmentation pathway, leading to the cleavage of the ring.
A detailed analysis of the mass spectrum would allow for the identification of these and other fragment ions, providing corroborative evidence for the proposed structure of this compound.
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z (Proposed) | Ion Formula | Proposed Fragmentation Pathway |
|---|---|---|
| 176/178 | [C6H9BrO]+• | Molecular Ion (M+) |
| 158/160 | [C6H7Br]+• | Loss of H2O |
| 97 | [C6H9O]+ | Loss of •Br |
Optical Rotation and Circular Dichroism for Chiral Characterization
The stereochemistry of a chiral molecule is defined by its interaction with plane-polarized light. Optical rotation and circular dichroism are two chiroptical techniques that provide information on the absolute configuration of an enantiomer.
Optical Rotation:
Optical rotation measures the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light used (typically the sodium D-line, 589 nm), the temperature, the solvent, and the concentration of the sample. For this compound, a non-zero specific rotation would be expected, with the sign (positive or negative) and magnitude being unique to this particular enantiomer. The experimental determination of this value is crucial for its stereochemical assignment.
Circular Dichroism (CD) Spectroscopy:
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.orgwikipedia.org A CD spectrum is a plot of this differential absorption versus wavelength and provides information about the electronic transitions within the molecule and their spatial arrangement. Chiral molecules exhibit characteristic CD spectra, often with positive or negative peaks (known as Cotton effects) in the regions of their UV-Vis absorption bands.
For this compound, the electronic transitions associated with the C=C double bond and the hydroxyl group are expected to give rise to distinct signals in the CD spectrum. The sign and intensity of the observed Cotton effects are directly related to the absolute configuration of the stereocenter at the C1 position. Theoretical calculations of the CD spectrum for the (1S) configuration can be compared with the experimental spectrum to provide a confident assignment of the absolute stereochemistry.
Table 2: Expected Chiroptical Data for this compound
| Parameter | Description | Expected Observation |
|---|---|---|
| Specific Rotation ([α]D) | Rotation of plane-polarized light at 589 nm. | A specific, non-zero value. |
Theoretical and Computational Studies on 1s 2 Bromocyclohex 2 En 1 Ol
Quantum Chemical Calculations for Reaction Mechanisms and Transition States
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms, predicting reaction pathways, and characterizing transition state energies. rsc.org For reactions involving (1S)-2-bromocyclohex-2-en-1-ol, computational chemistry offers a molecular-level understanding of its behavior.
Detailed computational studies can map out the energy profiles of various reactions, such as nucleophilic substitutions, additions to the double bond, and rearrangements. By calculating the energies of reactants, intermediates, transition states, and products, chemists can predict the most likely reaction pathways. For instance, in a substitution reaction at the C1 position, calculations can determine whether the reaction proceeds via an SN1 or SN2 mechanism by comparing the energies of the corresponding carbocation intermediate and the concerted transition state.
These calculations are also vital in understanding the stereochemical outcome of reactions. For example, in the epoxidation of the double bond, theoretical models can predict whether the attack of the oxidizing agent will occur from the same face as the hydroxyl group (syn-attack) or from the opposite face (anti-attack). This is achieved by calculating the activation energies for both approaches, with the lower energy pathway being the favored one.
Conformational Analysis and Energy Landscapes of Stereoisomers
The cyclohexene (B86901) ring in this compound can adopt several conformations, primarily half-chair and boat forms. The relative stability of these conformers is influenced by a variety of factors, including steric hindrance, torsional strain, and intramolecular interactions such as hydrogen bonding between the hydroxyl group and the bromine atom or the π-system of the double bond.
Computational methods are employed to perform a systematic conformational analysis to identify all possible low-energy structures. researchgate.net By calculating the potential energy surface, a detailed energy landscape of the stereoisomers can be constructed. This landscape reveals the relative energies of different conformers and the energy barriers for interconversion between them.
For this compound, the orientation of the hydroxyl and bromo substituents (axial or equatorial) significantly impacts the conformational preference. Theoretical calculations can quantify the energy differences between these diastereomeric conformations, providing insights into the most stable arrangements in the gas phase and in different solvents. researchgate.net
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (H-O-C1-C2) | Relative Energy (kcal/mol) |
| Half-Chair (OH pseudo-axial) | -65.2° | 0.00 |
| Half-Chair (OH pseudo-equatorial) | 58.9° | 1.25 |
| Boat | - | 4.80 |
Note: Data is hypothetical and for illustrative purposes. Actual values would be obtained from specific computational studies.
Prediction of Spectroscopic Parameters and Chiral Properties
Quantum chemical calculations are powerful tools for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule. For this compound, these predictions are particularly valuable for its characterization.
Calculated NMR chemical shifts (¹H and ¹³C) and coupling constants can aid in the assignment of experimental spectra, especially for complex structures where signals may overlap. researchgate.net By comparing the calculated spectra for different possible isomers or conformers with the experimental one, the correct structure can be determined.
Furthermore, computational methods can predict chiroptical properties such as optical rotation and electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. The calculated optical rotation can be used to assign the absolute configuration of a chiral molecule by comparing the sign and magnitude of the calculated value with the experimental measurement. ECD and VCD spectra provide detailed information about the three-dimensional arrangement of atoms and are highly sensitive to the stereochemistry of the molecule.
Table 2: Predicted Spectroscopic Data for this compound
| Property | Predicted Value |
| Optical Rotation [α]D | +85.5° |
| Key ¹H NMR Shift (H1) | 4.25 ppm |
| Key ¹³C NMR Shift (C1) | 72.1 ppm |
| Strongest VCD Band | 1050 cm⁻¹ |
Note: Data is hypothetical and for illustrative purposes.
Computational Modeling of Chiral Catalysis and Recognition Phenomena
This compound and its derivatives can act as chiral ligands or synthons in asymmetric catalysis. scirp.org Computational modeling plays a crucial role in understanding the mechanisms of these catalytic processes and in designing more efficient and selective catalysts. acs.org
Molecular docking and molecular dynamics simulations can be used to study the interaction of this compound with a chiral catalyst or a biological receptor. These simulations can predict the preferred binding mode and the key interactions responsible for chiral recognition. For example, in an enzyme-catalyzed reaction, modeling can reveal how the substrate fits into the active site and why one enantiomer reacts faster than the other. diva-portal.org
In the context of designing new chiral catalysts, computational methods can be used to screen potential catalyst structures and to predict their effectiveness in a given reaction. rsc.org By understanding the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the catalyst-substrate complex, researchers can rationally design catalysts with improved stereoselectivity. diva-portal.orgacs.org
Applications of 1s 2 Bromocyclohex 2 En 1 Ol in Complex Molecule Synthesis
Role as a Chiral Building Block in Natural Product Total Synthesis
In the total synthesis of natural products, the use of pre-existing, enantiomerically pure starting materials, often referred to as the "chiral pool" approach, is a highly efficient strategy. (1S)-2-bromocyclohex-2-en-1-ol is an exemplary chiral building block due to the orthogonal reactivity of its functional groups. The allylic alcohol can direct stereoselective reactions such as epoxidations or cyclopropanations, while the vinyl bromide is primed for metal-catalyzed cross-coupling reactions to build complex carbon skeletons.
The C6 carbocyclic core of this compound is a common structural motif in many terpenoid natural products. Specifically, it provides a foundational scaffold for the synthesis of sesquiterpenes, which are C15 compounds built from three isoprene (B109036) units. The vinyl bromide functionality is particularly useful for introducing the carbon side chains required to complete the sesquiterpene framework. Through palladium-catalyzed coupling reactions such as the Suzuki, Stille, or Sonogashira reactions, various alkyl, alkenyl, or alkynyl fragments can be appended to the cyclohexene (B86901) ring. Subsequent intramolecular reactions can then be employed to forge the intricate polycyclic systems characteristic of many sesquiterpenes.
Similarly, in alkaloid synthesis, the nitrogen atom is a defining feature. This compound can be converted into key intermediates for alkaloid construction. For example, the allylic alcohol can undergo a stereoinvertive Mitsunobu reaction with a nitrogen nucleophile (like an azide (B81097) or a protected amine) to install the necessary nitrogen atom with high stereocontrol. The existing ring and stereocenter provide a rigid template for subsequent cyclization strategies to build the heterocyclic cores common to many alkaloids.
Table 1: Potential Synthetic Transformations for Natural Product Scaffolds
| Reaction Type | Role of this compound | Generic Reagents | Resulting Structural Motif | Target Class |
|---|---|---|---|---|
| Suzuki Coupling | Vinyl bromide partner | R-B(OR)₂, Pd catalyst, Base | Aryl- or Alkenyl-substituted cyclohexenol (B1201834) | Sesquiterpenes |
| Heck Reaction | Vinyl bromide partner | Alkene, Pd catalyst, Base | Alkenyl-substituted cyclohexenol | Sesquiterpenes |
| Mitsunobu Reaction | Allylic alcohol substrate | HN₃, PPh₃, DIAD | (1R)-3-Azidocyclohexene derivative | Alkaloids |
The synthesis of condensed (fused) and bicyclic ring systems is a cornerstone of complex molecule synthesis. This compound is well-suited for this purpose, providing a platform for intramolecular reactions that form new rings. The defined stereochemistry at the C1 position is critical for controlling the stereochemical outcome of these cyclizations, leading to specific diastereomers.
Several strategies can be envisioned for this purpose:
Intramolecular Heck Reaction: A carbon chain appended to the alcohol (via etherification) or introduced via a coupling partner can be designed to cyclize onto the vinyl bromide position, forming a new fused ring.
Radical Cyclization: Treatment of the vinyl bromide with a radical initiator (e.g., AIBN and Bu₃SnH) can generate a vinyl radical. If a suitable radical acceptor is tethered elsewhere on the molecule, an intramolecular cyclization can occur to form bicyclic systems.
Diels-Alder Reaction: The double bond of the cyclohexene ring can act as a dienophile. Modification of the molecule, for instance by oxidation of the alcohol to the corresponding ketone (2-bromocyclohex-2-en-1-one), enhances its reactivity as a dienophile, allowing it to react with dienes to form bicyclo[2.2.2]octane systems.
Enantioselective Synthesis of Bioactive Compounds and Pharmaceutical Intermediates
The biological activity of pharmaceuticals is often dependent on their precise three-dimensional structure. A single enantiomer may have desired therapeutic effects, while the other could be inactive or even harmful. The synthesis of single-enantiomer drugs is therefore of paramount importance. Using a chiral building block like this compound ensures that the chirality is embedded in the molecule from the beginning. This strategy, known as enantioselective synthesis, is highly efficient as it avoids the separation of enantiomers at a later stage.
The functional handles on this compound allow for its incorporation into a wide variety of molecular architectures relevant to pharmaceuticals. For example, the vinyl bromide can be converted to a vinyl lithium or Grignard reagent, which can then react with electrophiles like aldehydes or ketones to form more complex, stereodefined alcohols. These new structures can serve as key intermediates in the synthesis of complex drug targets.
Table 2: Application in Bioactive Compound Synthesis
| Synthetic Goal | Key Transformation | Intermediate Type | Potential Therapeutic Area |
|---|---|---|---|
| Introduction of Pharmacophore | Cross-coupling at C2 | Substituted cyclohexenol | Oncology, Anti-inflammatory |
| Stereocontrolled Amine Synthesis | Sₙ2' reaction on the allylic alcohol | Chiral amino-cyclohexene | Antiviral, CNS agents |
Design and Synthesis of Chiral Auxiliaries and Ligands Utilizing the Core Structure
Beyond its role as a direct precursor, the rigid and stereodefined structure of this compound makes it an attractive scaffold for the development of new tools for asymmetric synthesis, such as chiral auxiliaries and ligands. sigmaaldrich.com
A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical course of a reaction before being removed. sigmaaldrich.comwikipedia.org The hydroxyl group of this compound provides a convenient attachment point for carboxylic acids or other prochiral substrates. The bulky and rigid cyclohexene ring can then effectively shield one face of the reactive intermediate (e.g., an enolate), forcing an incoming reagent to attack from the opposite, less-hindered face, thereby inducing high diastereoselectivity.
A chiral ligand is used in smaller, catalytic amounts to coordinate to a metal center, rendering a reaction asymmetric. The this compound core can be elaborated into various types of ligands. For example, the vinyl bromide can be converted into a diphenylphosphine (B32561) group via lithiation and reaction with chlorodiphenylphosphine. The resulting phosphine, in combination with the allylic alcohol, could act as a bidentate P,O-ligand for transition metals used in asymmetric hydrogenation or allylic alkylation reactions. The well-defined stereochemistry of the cyclohexene backbone would create a specific chiral environment around the metal, enabling the enantioselective conversion of substrates.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 2-bromocyclohex-2-en-1-one (B1278525) |
| Azide |
| Chlorodiphenylphosphine |
| Diphenylphosphine |
| Isoprene |
| Tin(IV) chloride |
| trans-2-phenyl-1-cyclohexanol |
| 8-phenylmenthol |
| Mandelic acid |
| Camphorsultam |
| Oxazolidinone |
| 1,1'-Binaphthyl-2,2'-diol (BINOL) |
Future Research Directions and Emerging Opportunities in the Chemistry of 1s 2 Bromocyclohex 2 En 1 Ol
Development of Green and Sustainable Synthetic Methodologies
The increasing demand for environmentally benign chemical processes necessitates the development of green and sustainable methods for the synthesis of (1S)-2-bromocyclohex-2-en-1-ol. Future research in this area will likely focus on several key aspects:
Biocatalysis: Enzymatic transformations offer a powerful tool for asymmetric synthesis under mild and environmentally friendly conditions. The use of carbonyl reductases for the stereoselective reduction of 2-bromocyclohex-2-en-1-one (B1278525) to (S)-2-bromocyclohex-2-en-1-ol has been shown to produce the desired product in high yield and excellent enantiomeric excess (99.8% ee) thieme-connect.de. Further exploration of other enzyme classes, such as lipases for kinetic resolution of racemic mixtures, could provide alternative and efficient biocatalytic routes. The immobilization of these enzymes will be crucial for their reusability and for driving down process costs.
Catalysis with Earth-Abundant Metals: While precious metal catalysts are often employed in organic synthesis, their cost and toxicity are significant drawbacks. Research into the use of catalysts based on earth-abundant and non-toxic metals, such as iron, copper, and manganese, for the synthesis of this compound and its derivatives is a promising avenue.
Use of Greener Solvents and Reaction Media: The development of synthetic protocols that utilize water, supercritical fluids, or bio-based solvents instead of conventional volatile organic compounds (VOCs) is a critical goal of green chemistry. Investigating the feasibility of performing key synthetic steps in these alternative media will be a significant focus.
A comparative overview of potential green synthetic strategies is presented in the table below.
| Methodology | Advantages | Potential Challenges |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Enzyme stability and cost, substrate scope limitations. |
| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity, greater sustainability. | Catalyst activity and selectivity may be lower than precious metals. |
| Green Solvents | Reduced environmental impact, improved safety. | Solubility of reagents, potential for different reaction kinetics. |
Exploration of Novel Reactivity and Unconventional Transformations
The unique structural features of this compound open the door to a wide range of chemical transformations. While its participation in reactions such as nucleophilic substitution and cross-coupling is known, future research will aim to uncover novel and unconventional reactivity patterns.
Stereospecific Allylic Functionalization: The development of new catalytic systems that can achieve highly stereospecific allylic substitutions on this compound will be a key area of investigation. This would allow for the direct and controlled introduction of a wide variety of functional groups at the C3 position, preserving the initial stereochemistry.
Domino and Cascade Reactions: Designing one-pot reactions that involve multiple bond-forming events initiated from this compound would significantly enhance synthetic efficiency. For example, a sequence involving an initial cross-coupling at the vinyl bromide followed by an intramolecular cyclization could rapidly generate complex polycyclic systems.
Photoredox and Electrochemical Methods: The application of photoredox catalysis and electrosynthesis to reactions involving this compound could enable previously inaccessible transformations. These methods can generate highly reactive intermediates under mild conditions, opening up new avenues for C-C and C-heteroatom bond formation.
Integration with Automated Synthesis and Flow Chemistry Techniques
The transition from traditional batch synthesis to automated and continuous flow processes offers numerous advantages, including improved safety, reproducibility, and scalability. researchgate.net The integration of the synthesis and derivatization of this compound into these modern platforms represents a significant opportunity.
Continuous Flow Synthesis: Developing a continuous flow process for the preparation of this compound would allow for its on-demand production with precise control over reaction parameters. monash.eduresearchgate.net This approach can also enable the safe handling of hazardous reagents and intermediates. researchgate.net
Automated Reaction Optimization: Automated platforms can be employed to rapidly screen a wide range of reaction conditions (catalysts, ligands, solvents, temperature) to identify the optimal parameters for transformations involving this compound. This high-throughput approach can significantly accelerate the discovery of new reactions and the optimization of existing ones.
| Parameter | Batch Synthesis | Flow Chemistry |
| Scalability | Often challenging and requires process redevelopment. | Generally more straightforward by extending reaction time. |
| Safety | Handling of unstable intermediates can be hazardous. | Small reactor volumes enhance safety. |
| Reproducibility | Can be variable due to challenges in controlling parameters. | Precise control over parameters leads to high reproducibility. |
| Process Control | More difficult to control temperature and mixing. | Excellent heat and mass transfer. |
Advanced Computational Design for Rational Synthesis and Catalysis
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Its application to the chemistry of this compound can provide valuable insights and guide experimental design.
Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states for transformations involving this compound. researchgate.net This can help in understanding the factors that govern reactivity and stereoselectivity, and in predicting the outcome of new reactions.
Rational Catalyst Design: Computational methods can be employed to design new chiral catalysts and ligands that are specifically tailored for asymmetric transformations of this compound. monash.eduresearcher.life By understanding the non-covalent interactions between the substrate and the catalyst, it is possible to rationally design catalysts that can achieve high levels of stereocontrol.
Mechanism Elucidation: When unexpected reactivity is observed, computational studies can be invaluable in elucidating the underlying reaction mechanism. This knowledge can then be used to further optimize the reaction and expand its scope.
Investigation of Further Stereochemical Variants and their Unique Utilities
While this compound is a valuable chiral building block, the synthesis and exploration of its other stereoisomers could unlock new synthetic possibilities.
Synthesis of Diastereomers and Enantiomers: The development of stereoselective synthetic routes to the other three stereoisomers of 2-bromocyclohex-2-en-1-ol, namely the (1R), (1S, 2R), and (1R, 2S) isomers, is a key objective. Enzymatic resolutions and asymmetric catalysis will likely play a crucial role in achieving this. For instance, enzymatic methods have been used for the preparation of (1S,2R)- and (1R,2S)-stereoisomers of 2-halocycloalkanols. researchgate.net
Comparative Reactivity Studies: A systematic investigation of the reactivity of all four stereoisomers in a range of chemical transformations would provide valuable insights into the influence of stereochemistry on reaction outcomes. This could lead to the discovery of stereospecific reactions that are unique to a particular isomer.
Applications in Asymmetric Synthesis: Each stereoisomer of 2-bromocyclohex-2-en-1-ol can serve as a chiral precursor for the synthesis of a different set of enantiomerically pure target molecules. The availability of all stereoisomers would therefore significantly expand the scope of this versatile building block in asymmetric synthesis.
The table below lists the different stereoisomers of 2-bromocyclohex-2-en-1-ol.
| Compound Name | Stereochemistry |
| This compound | 1S |
| (1R)-2-bromocyclohex-2-en-1-ol | 1R |
| (1S, 2R)-2-bromocyclohex-2-en-1-ol | 1S, 2R |
| (1R, 2S)-2-bromocyclohex-2-en-1-ol | 1R, 2S |
Q & A
Basic Research Questions
Q. What experimental strategies optimize the synthesis of (1S)-2-bromocyclohex-2-en-1-ol while minimizing undesired stereoisomers?
- Methodological Answer : Utilize kinetic vs. thermodynamic control by varying reaction conditions (temperature, solvent polarity, catalyst loading). For example, low temperatures favor kinetic products, while prolonged reaction times may shift equilibria toward thermodynamically stable isomers . Monitor progress via TLC or to detect intermediates and byproducts. Stereoselective bromination can be enhanced using chiral catalysts (e.g., Sharpless-type systems) or directing groups to enforce regiochemical precision .
Q. How can researchers validate the stereochemical assignment of this compound?
- Methodological Answer : Combine X-ray crystallography (definitive confirmation) with spectroscopic techniques:
- Vibrational Circular Dichroism (VCD) : Assign absolute configuration by correlating experimental and computed spectra .
- NOE NMR : Detect spatial proximity of protons to confirm spatial arrangement (e.g., axial vs. equatorial bromine) .
- Optical Rotation : Compare with literature values for enantiopure standards .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodological Answer : Brominated alkenols are prone to hydrolysis and oxidation. Stabilize by:
- Storing under inert gas (argon/nitrogen) in amber vials at -20°C .
- Adding radical inhibitors (e.g., BHT) to suppress oxidation .
- Conducting accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to quantify degradation products .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., vs. computational predictions) be resolved for this compound?
- Methodological Answer :
- Step 1 : Verify sample purity via HPLC or GC-MS to exclude contaminants .
- Step 2 : Re-examine computational parameters (e.g., solvent model, basis set) in DFT calculations; discrepancies often arise from improper solvation or conformational averaging .
- Step 3 : Use complementary techniques (e.g., DEPT-135 NMR for carbon hybridization validation) to cross-verify assignments .
Q. What mechanistic insights explain the regioselectivity of bromine addition to the cyclohexenol precursor?
- Methodological Answer :
- Hypothesis Testing : Compare bromination under electrophilic (e.g., ) vs. radical (NBS/light) conditions.
- DFT Studies : Calculate transition-state energies to identify whether steric effects (axial substituents) or electronic factors (allylic alcohol directing) dominate regioselectivity .
- Isotopic Labeling : Use -labeled alcohol to track oxygen’s role in stabilizing intermediates via hydrogen bonding .
Q. How do solvent effects influence the compound’s reactivity in ring-opening reactions?
- Methodological Answer :
- Solvent Polarity Screening : Test reactions in aprotic (e.g., THF, DMF) vs. protic (e.g., MeOH, HO) solvents to assess nucleophilicity and transition-state stabilization.
- Kirkwood Analysis : Correlate reaction rates with solvent dielectric constants to quantify polarity’s role .
- MD Simulations : Model solvation shells to predict preferential stabilization of intermediates .
Q. What strategies address low reproducibility in enantiomeric excess (ee) measurements during asymmetric synthesis?
- Methodological Answer :
- Internal Standard Calibration : Use chiral additives (e.g., Mosher’s acid) to normalize HPLC or SFC results .
- Cross-Lab Validation : Replicate syntheses in independent labs using identical protocols to isolate procedural vs. instrumental variability .
- Error Analysis : Apply statistical tools (e.g., RSD calculations) to distinguish systematic vs. random errors in ee quantification .
Methodological Best Practices
- Data Validation : Triangulate results using orthogonal techniques (e.g., NMR, MS, chromatography) to ensure robustness .
- Safety Protocols : Use fume hoods (≥100 ft/min face velocity) and impervious gloves when handling brominated compounds .
- Ethical Standards : Maintain data integrity by documenting raw datasets, calibration curves, and instrument parameters for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
